molecular formula C7H6N2O4 B032574 2-Amino-6-nitrobenzoic acid CAS No. 50573-74-5

2-Amino-6-nitrobenzoic acid

Cat. No. B032574
CAS RN: 50573-74-5
M. Wt: 182.13 g/mol
InChI Key: GGKYLHNARFFORH-UHFFFAOYSA-N
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Patent
US04847294

Procedure details

A mixture of 2-amino-6-nitrobenzoic acid (11.9 g, 65.3 mmol), methyl p-toluenesulfonate (15.1 g, 81.1 mmol) and triethylamine (6.60 g, 65.3 mmol) in DMF (170 ml) was stirred under N2 at 60° for 18 hours. After removing DMF at 60° and 0.2 mm pressure, the residue was dissolved in ETOAc and washed with a saturated solution of NaHCO3 followed by a saturated aqueous solution of NaCl. The EtOAc extract was dried (Na2SO4), filtered and concentrated under reduced pressure. Flash chromatography over silica gel and elution with 50% toluene-50% CHCl3 gave methyl 2-amino-6-nitrobenzoate (7.6 g, 59.4%), m.p. 105-107°.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([OH:6])=[O:5].[C:14]1(C)C=CC(S(OC)(=O)=O)=CC=1.C(N(CC)CC)C>CN(C=O)C>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([O:6][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
15.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC)C
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
170 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under N2 at 60° for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing DMF at 60°
DISSOLUTION
Type
DISSOLUTION
Details
0.2 mm pressure, the residue was dissolved in ETOAc
WASH
Type
WASH
Details
washed with a saturated solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
Flash chromatography over silica gel and elution with 50% toluene-50% CHCl3

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 59.4%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.